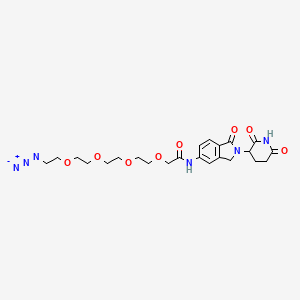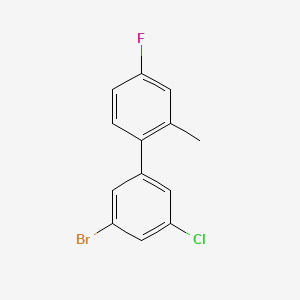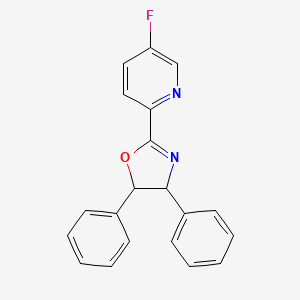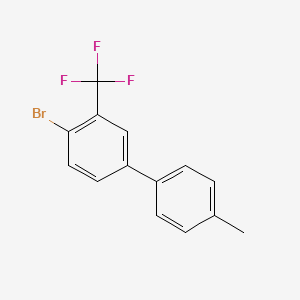
4-Bromo-4'-methyl-3-trifluoromethyl-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4’-methyl-3-trifluoromethyl-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the biphenyl structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-methyl-3-trifluoromethyl-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4-Bromo-4’-methyl-3-trifluoromethyl-biphenyl typically involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the production yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-4’-methyl-3-trifluoromethyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Radical Initiators: Used in radical trifluoromethylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
4-Bromo-4’-methyl-3-trifluoromethyl-biphenyl has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-4’-methyl-3-trifluoromethyl-biphenyl involves its interaction with various molecular targets and pathways. The trifluoromethyl group can significantly influence the compound’s reactivity and binding affinity to specific targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Bromo-4’-methyl-3-trifluoromethyl-biphenyl is unique due to the combination of the bromine, methyl, and trifluoromethyl groups on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H10BrF3 |
|---|---|
Poids moléculaire |
315.13 g/mol |
Nom IUPAC |
1-bromo-4-(4-methylphenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10BrF3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16,17)18/h2-8H,1H3 |
Clé InChI |
DBBKKIRXJPYZOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14767693.png)

![(2R,3E,5R,7S,9E,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-diene-6,18-dione](/img/structure/B14767723.png)
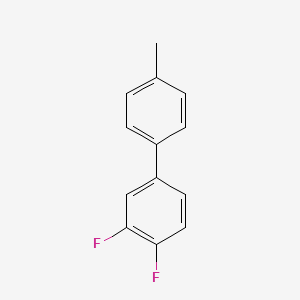

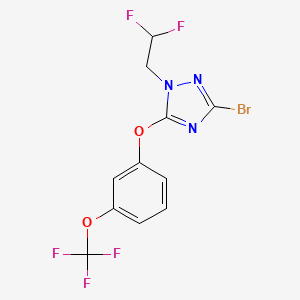
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)

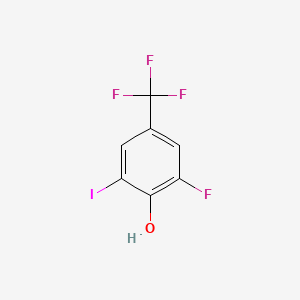
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14767764.png)
